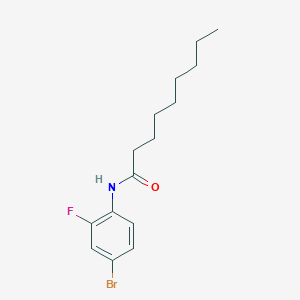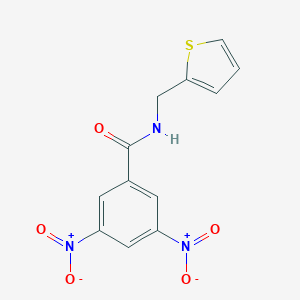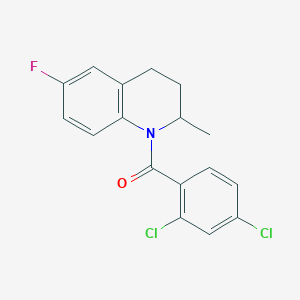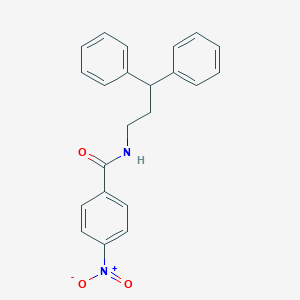![molecular formula C23H22ClN3O3 B329852 N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE](/img/structure/B329852.png)
N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with the molecular formula C23H23ClN2O3 This compound is known for its unique structural features, which include a benzoylamino group, a chloro substituent, and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Acylation: The resulting amine is acylated with benzoyl chloride to form the benzoylamino derivative.
Coupling: Finally, the benzoylamino derivative is coupled with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoylamino or chloro groups, resulting in the formation of amines or dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or dechlorinated products.
Substitution: Azides, thiols, or other substituted derivatives.
科学的研究の応用
N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N1-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzoylamino and dimethylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The chloro and methoxy groups can influence the compound’s lipophilicity and cellular uptake, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
- N-[4-(benzoylamino)phenyl]-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide
- N-(4-(4-(benzoylamino)-3-chlorobenzyl)-2-chlorophenyl)benzamide
Uniqueness
N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both benzoylamino and dimethylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C23H22ClN3O3 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
N-(4-benzamido-5-chloro-2-methoxyphenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C23H22ClN3O3/c1-27(2)17-11-9-16(10-12-17)23(29)26-20-13-18(24)19(14-21(20)30-3)25-22(28)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)(H,26,29) |
InChIキー |
ZCKFWWIMSZIXGU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-(4-{[3-(4-methoxyphenyl)acryloyl]amino}butyl)acrylamide](/img/structure/B329772.png)
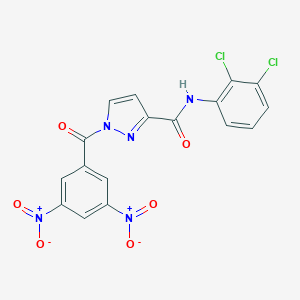
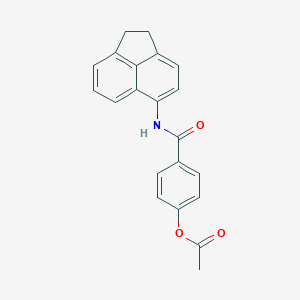
![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B329778.png)
![N-[(oxolan-2-yl)methyl]-2-phenylbutanamide](/img/structure/B329779.png)
![3-{4-nitrophenyl}-N-{4-[(3-{4-nitrophenyl}acryloyl)amino]cyclohexyl}acrylamide](/img/structure/B329780.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[({4-nitrophenyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B329782.png)
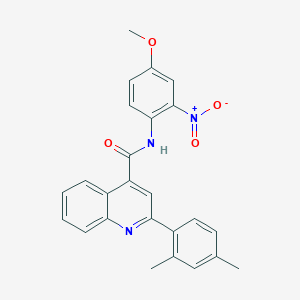
![Butyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B329785.png)
